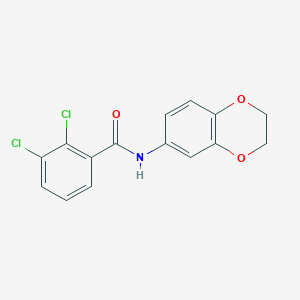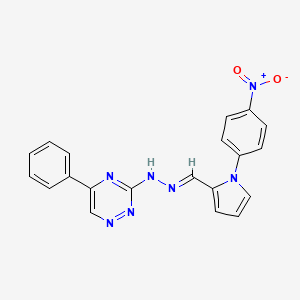
2-(4-fluorophenyl)indolizine
Descripción general
Descripción
2-(4-fluorophenyl)indolizine is a chemical compound that belongs to the indolizine family. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Fluorescence and Photophysics
Optical Properties and Fluorescence-Based Technologies
A new class of fluorophores, indolizino[3,2-c]quinolines, which are derived from indolizines, exhibit unique and desirable optical properties. These compounds are potential candidates for use as fluorescent probes in aqueous systems, relevant in various biomedical applications (Park et al., 2015).
Photophysical Properties of Biindolizines
Indolizines, known for being useful fluorophores, have been studied for their photophysical properties when bridged to form biindolizines. These systems are suitable for fluorescence labeling of biomolecules due to their long-wavelength absorbing and emitting fluorescent systems (Sonnenschein et al., 2000).
Applications in Biochemistry and Medicine
Anticancer and Antimicrobial Properties
Derivatives of 2-(4-fluorophenyl)indolizine have shown potential as anti-cancer and antimicrobial agents. Specific derivatives exhibited potent cytotoxicity against the MCF-7 cell line and demonstrated moderate antibacterial and antifungal activities (Naik et al., 2022).
Potential in Treating Hypoxic Cells
Indolizines with fluorescent side chains have been used to selectively stain hypoxic mammalian cells, which can be crucial in various medical diagnoses and treatments (Hodgkiss et al., 1992).
Chemical and Material Science Applications
Electron-Transporting Properties for OLEDs
Indolizine derivatives have been used as electron-transporting host materials in white organic light-emitting devices (WOLEDs). Their properties, such as high quantum yields and good morphological and thermal stabilities, make them suitable for such applications (Wan et al., 2012).
Photocycloaddition Reactions
Studies on photocycloadditions of indolizine show potential applications in synthetic chemistry, providing insights into regio- and stereoselective reactions (Kaupp et al., 1987).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)indolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-13-6-4-11(5-7-13)12-9-14-3-1-2-8-16(14)10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUWCMXHYZVPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875324.png)
![methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate](/img/structure/B5875330.png)

![2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5875348.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)


![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)

![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)
![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)

![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)